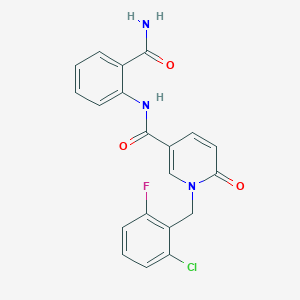
N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazole and furan-based compounds involves multi-step chemical processes that can include condensation, cyclization, and alkylation reactions. For instance, synthesis strategies have been developed for N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from furan-based compounds through reactions involving key intermediates like thiosemicarbazide, under both acidic and basic conditions, to yield a variety of heterocyclic derivatives (El-Essawy & Rady, 2011). These methods highlight the versatility and complexity of synthesizing furan and thiazole-containing compounds.
Molecular Structure Analysis
Detailed structural analysis, including IR, NMR, and X-ray diffraction (XRD), plays a crucial role in elucidating the molecular structure of thiazole and furan-based compounds. For example, a furan-2-carboxamide-bearing thiazole compound has been characterized, revealing insights into its electronic structure through density functional theory (DFT) modeling and Hirshfeld surface analysis (HSA). These analyses demonstrate the compound's complex noncovalent interactions and molecular geometry (Çakmak et al., 2022).
Chemical Reactions and Properties
The reactivity of furan and thiazole derivatives with various electrophiles and nucleophiles can lead to a wide range of chemical transformations. Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been reported for compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the furan ring's reactivity towards electrophilic attack and the potential to introduce various functional groups into the molecule (Aleksandrov & El’chaninov, 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and reactivity of compounds containing furan and thiazole rings indicates a focus on developing methods for creating these heterocyclic compounds due to their potential applications in pharmaceuticals and materials science. Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions starting from naphthalen-1-amine, showcasing the potential for constructing complex molecules with furan and thiazole components for further application in various fields (Aleksandrov & El’chaninov, 2017).
Biological Activity
The exploration of biological activities is a significant area of research for compounds containing furan and thiazole rings. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial properties. The study revealed that the compound exhibited good antimicrobial activity against a range of bacteria and fungi, suggesting its potential for pharmaceutical applications, particularly as an antimicrobial agent (Cakmak et al., 2022).
Potential Pharmacological Applications
Research on derivatives of furan and thiazole also indicates potential pharmacological applications, including antimicrobial and anticancer activities. Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides and tested them for antimicrobial activity, highlighting the therapeutic potential of these compounds (Patel & Shaikh, 2010).
Propriétés
IUPAC Name |
N-[4-[3-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c25-15(23-19-22-13(10-30-19)14-4-2-8-28-14)6-5-11-9-29-18(21-11)24-17(27)12-3-1-7-20-16(12)26/h1-4,7-10H,5-6H2,(H,20,26)(H,21,24,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDMLLIWVXJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)
![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)



![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
